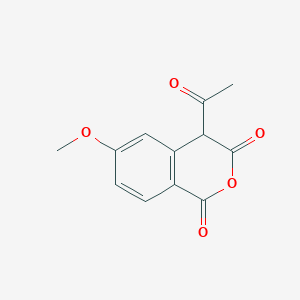

4-Acetyl-6-methoxyisochroman-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

918662-40-5 |

|---|---|

Molecular Formula |

C12H10O5 |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

4-acetyl-6-methoxy-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C12H10O5/c1-6(13)10-9-5-7(16-2)3-4-8(9)11(14)17-12(10)15/h3-5,10H,1-2H3 |

InChI Key |

NJCYEMDJSJLAGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C2=C(C=CC(=C2)OC)C(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyl 6 Methoxyisochroman 1,3 Dione and Its Analogues

Direct Synthesis Strategies for the Isochroman-1,3-dione Scaffold

The formation of the isochroman-1,3-dione heterocyclic system is a critical step, achievable through various intramolecular and intermolecular reactions.

Intramolecular cyclization is a cornerstone for the synthesis of the isochroman (B46142) scaffold. These reactions typically involve the formation of a new ring by creating a bond between two atoms within the same molecule. Electrophilic cyclization, in particular, has proven to be a valuable method for constructing a wide range of heterocyclic compounds. nih.govnih.gov For instance, functionally-substituted alkynes can undergo electrophilic cyclization using reagents like iodine, bromine, or selenium-containing electrophiles under mild conditions to form heterocycles. nih.gov

Another powerful approach is the metal-free intramolecular alkoxylation-initiated cascade cyclization, which has been developed for creating functionalized 3-isochromanones. rsc.org This method allows for the synthesis of various highly functionalized isochromanone derivatives in good to excellent yields under mild reaction conditions. rsc.org While these methods directly yield isochromanones (a single ketone), they establish the core bicyclic ring system, which can be further oxidized to the desired dione (B5365651).

Below is a table summarizing representative cyclization strategies for forming isochroman-related scaffolds.

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Scaffold | Reference |

| o-(1-Alkynyl)arenecarboxaldehydes | Electrophilic Cyclization | I₂, ICl, NIS, Br₂ | 1H-Isochromenes | nih.gov |

| Allyl ether-tethered ynamides | Cascade Cyclization | Metal-free | 3-Isochromanones | rsc.org |

| o-(Alkynyl)benzyl alcohols | 6-endo-dig Cyclization | Indium triiodide | 1H-Isochromenes | organic-chemistry.org |

| Tethered Alkenyl Systems | Iodocyclization | Molecular Iodine | Heterocycles | nih.gov |

This table presents examples of cyclization reactions used to form the core structure related to isochroman-1,3-diones.

Condensation reactions involve the joining of two molecules, or two parts of the same molecule, with the elimination of a small molecule, typically water. libretexts.org The Dieckmann condensation, which is an intramolecular version of the Claisen condensation, is a classic method for forming cyclic β-keto esters from diesters. youtube.com This principle can be adapted for the synthesis of the dione ring in isochroman-1,3-diones, typically starting from a suitably substituted homophthalic acid derivative.

The reaction of homophthalic anhydrides with various electrophiles can lead to the formation of the isochroman-1,3-dione system. The anhydride (B1165640) itself provides the dione functionality integrated within the heterocyclic ring.

| Reaction Name | Description | Key Intermediates | Product Type | Reference |

| Dieckmann Condensation | Intramolecular reaction of a diester using a strong base to form a cyclic β-keto ester. | Enolate ion | Cyclic β-keto ester | youtube.com |

| Esterification | A condensation reaction between a carboxylic acid and an alcohol to form an ester and water. | - | Ester | libretexts.org |

This table illustrates fundamental condensation reactions that are mechanistically relevant to the formation of the dione ring structure.

Targeted Introduction of Acetyl and Methoxy (B1213986) Moieties

The specific placement of the acetyl group at the C-4 position and the methoxy group on the benzo ring is crucial for the identity of 4-Acetyl-6-methoxyisochroman-1,3-dione. This is typically achieved either by functionalizing a pre-formed isochroman-1,3-dione ring or by using precursors that already contain these substituents.

The introduction of an acetyl group at the C-4 position of the isochroman-1,3-dione ring is a key synthetic challenge. This can be accomplished through acylation reactions. One common method involves the reaction of an enolate, formed by deprotonation at the C-4 position, with an acetylating agent like acetyl chloride or acetic anhydride.

Alternatively, a Knoevenagel condensation of an isochroman-1,3-dione precursor with an acetaldehyde equivalent, followed by subsequent manipulation, could also introduce the required acetyl functionality. The synthesis of various acetyl-substituted naphtho[2,3-b]thiophene-4,9-diones demonstrates the feasibility of incorporating acetyl groups into complex heterocyclic systems. nih.gov

| Reaction Type | Reagent | Position of Acetylation | Example Product Class | Reference |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Aromatic Ring | Acetyl-arenes | N/A |

| Enolate Acylation | LDA / Acetyl Chloride | α-carbon to a carbonyl | β-Dicarbonyl compounds | N/A |

| Cyclization with Acetylating Agent | Acetic Anhydride | Varies with substrate | 3-acetyl-1,3,4-oxadiazolines | nih.gov |

This table showcases general acetylation methods that can be adapted for the C-4 position of the isochroman-1,3-dione scaffold.

The methoxy group on the benzo portion of the molecule is typically incorporated by starting with a precursor that already contains this functionality. For the synthesis of 4-Acetyl-6-methoxyisochroman-1,3-dione, a common starting material would be a derivative of 4-methoxyhomophthalic acid.

The presence and position of methoxy groups can significantly influence the course of cyclization reactions. Studies on TiCl₄-initiated intramolecular isomerizations have shown that methoxy groups play an important regiochemical role through their resonance effects on the aryl ring of dioxolanes, directing the point of cyclization. researchgate.net This directing effect is a critical consideration in designing a synthesis for a specifically substituted target like 6-methoxyisochroman-1,3-dione.

| Precursor Molecule | Reaction Type | Role of Methoxy Group | Resulting Structure | Reference |

| 4-Methoxyphenyl-dioxolane | Mukaiyama-type rearrangement | Directing group, influencing regiochemistry | Benzopyrans | researchgate.net |

| 4-Methoxy-β-nitrostyrene | Michael Addition | Electronic modification of reactant | Substituted dioxolanone | mdpi.com |

This table highlights the use of methoxy-substituted precursors in the synthesis of heterocyclic compounds.

Multi-Component Reactions (MCRs) in Isochroman-1,3-dione Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing parts of all reactants, offer an efficient pathway to complex molecules. nih.gov This approach is highly valued for its atom economy and reduction of synthetic steps. nih.gov

While a specific MCR for 4-Acetyl-6-methoxyisochroman-1,3-dione is not prominently documented, MCRs are widely used to generate diverse heterocyclic libraries. For example, photo-Meerwein reactions between arenediazonium salts and styrenes can lead to complex amides, demonstrating the power of MCRs to build molecular complexity quickly. beilstein-journals.org An MCR approach to the target molecule could conceivably involve the reaction of a 4-methoxyhomophthalic acid derivative, an acetaldehyde equivalent, and a cyclizing agent in a one-pot procedure. The development of such a reaction would represent a highly efficient and convergent route to this class of compounds.

| MCR Name | Number of Components | Typical Reactants | Product Class | Reference |

| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides | nih.gov |

| Passerini Reaction | Three | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides | rug.nl |

| Biginelli Reaction | Three | β-keto ester, Aromatic aldehyde, Urea (B33335)/Thiourea | Dihydropyrimidinones | |

| Hantzsch Dihydropyridine Synthesis | Three | β-keto ester, Aldehyde, Ammonia | 1,4-Dihydropyridines |

This table lists well-known multi-component reactions that exemplify the principles applicable to the efficient synthesis of complex heterocyclic structures.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of isochroman-1,3-diones, aiming to reduce waste, lower energy consumption, and utilize less hazardous substances. Research in this area is focused on developing novel synthetic pathways that are both efficient and environmentally responsible.

Microwave-Assisted Synthesis of Isochroman-1,3-diones

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov The application of microwave irradiation to the synthesis of heterocyclic compounds, including structures related to isochroman-1,3-diones, has demonstrated significant advantages over conventional heating methods. nih.govchemrxiv.org

The core principle of microwave synthesis lies in the direct heating of the reaction mixture through the interaction of microwaves with polar molecules. This localized and rapid heating can lead to reaction rates that are significantly faster than those achieved with traditional heating techniques. For the synthesis of isochroman-1,3-dione analogues, this could translate to shorter reaction times and potentially cleaner reaction profiles with fewer byproducts.

While specific studies on the microwave-assisted synthesis of 4-Acetyl-6-methoxyisochroman-1,3-dione are not extensively documented, the successful application of this technology to other dione-containing heterocycles provides a strong precedent. For instance, the microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones has shown significantly higher yields in shorter reaction times compared to conventional heating. chemrxiv.org Such findings suggest that a similar approach could be developed for the target compound and its analogues.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Heterocyclic Compounds

| Compound Class | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| 3,4-Dihydropyrimidin-2(1H)-ones | 15-25% | 10 min, 98% | chemrxiv.org |

| Quinoline Derivatives | 62-65% | 80 °C, 92-97% | nih.gov |

| 1,3,4-Oxadiazole Derivatives | N/A | High Yields | nih.gov |

This table illustrates the potential benefits of microwave-assisted synthesis for heterocyclic compounds analogous to isochroman-1,3-diones, based on available literature.

Catalyst Development for Enhanced Synthesis Efficiency

The development of novel and efficient catalysts is another critical avenue in the green synthesis of isochroman-1,3-diones. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions, thereby reducing energy consumption and waste generation.

For the synthesis of isochroman derivatives, various catalytic systems have been explored. These include both metal-based catalysts and organocatalysts, each offering distinct advantages. For instance, a biomimetic approach utilizing a Au(I)/Sc(III) bimetallic catalytic system has been successful in the asymmetric synthesis of tetracyclic isochromans. nih.gov This method provides high yields and excellent stereoselectivity under mild conditions. nih.gov

Furthermore, the development of acid-functionalized mesoporous polymer catalysts has shown promise in promoting multicomponent reactions for the synthesis of heterocyclic compounds. chemrxiv.org Such catalysts offer high acidity, a large surface area, and the potential for reusability, aligning well with the principles of sustainable chemistry. The application of such catalytic systems to the synthesis of 4-Acetyl-6-methoxyisochroman-1,3-dione could offer a pathway to a more efficient and environmentally friendly process.

Table 2: Overview of Catalytic Systems for the Synthesis of Isochroman Analogues and Related Heterocycles

| Catalyst Type | Reaction | Advantages | Reference |

| Au(I)/Sc(III) Bimetallic System | Asymmetric Hetero-Diels–Alder | High yields, excellent stereoselectivity, mild conditions | nih.gov |

| Acid-Functionalized Mesoporous Polymer | Biginelli Condensation | High yields, reusability, solvent-free conditions | chemrxiv.org |

| YbCl₃ | One-pot, three-component domino reaction | Excellent yields, short reaction times | nih.gov |

This table summarizes various catalytic approaches that could be adapted for the efficient and sustainable synthesis of 4-Acetyl-6-methoxyisochroman-1,3-dione and its analogues.

Chemical Reactivity and Transformational Chemistry of 4 Acetyl 6 Methoxyisochroman 1,3 Dione

Electrophilic and Nucleophilic Reactivity of the Isochroman-1,3-dione System

The isochroman-1,3-dione ring system contains two electrophilic carbonyl carbons within the anhydride (B1165640) moiety. These sites are susceptible to attack by a wide range of nucleophiles, leading to ring-opening reactions. Additionally, the acetyl group at the 4-position possesses acidic α-protons, making the adjacent carbon a potential nucleophile after deprotonation.

Reactions with Nitrogen Nucleophiles

The reaction of isochroman-1,3-diones with nitrogen-based nucleophiles, such as primary and secondary amines, is a foundational transformation. This reaction typically proceeds via nucleophilic acyl substitution at one of the carbonyl groups of the anhydride. The initial attack leads to the opening of the heterocyclic ring to form a carboxylic acid-amide intermediate. Depending on the reaction conditions and the nature of the nucleophile, this intermediate can undergo subsequent cyclization or other transformations. For instance, reaction with aromatic amines can lead to the formation of N-aryl isoquinolinone derivatives. researchgate.net This reactivity provides a direct pathway to complex nitrogen-containing heterocyclic structures.

| Nucleophile | Intermediate Product | Potential Final Product |

| Primary Amine (R-NH₂) | Carboxylic acid-amide | N-substituted isoquinolinone |

| Hydrazine (H₂N-NH₂) | Carboxylic acid-hydrazide | Fused pyridazinone systems |

| Hydroxylamine (H₂N-OH) | Carboxylic acid-hydroxamic acid | Fused oxazinone systems |

Knoevenagel Condensation Derivatives

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, which is typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The 4-acetyl group of the title compound contains an active methylene group (protons alpha to the acetyl carbonyl), which can be deprotonated by a mild base to form a nucleophilic enolate.

This enolate can then react with aldehydes or ketones in a Knoevenagel-type reaction. The product is an α,β-unsaturated ketone, which serves as a versatile intermediate for further synthetic modifications, including Michael additions and cycloadditions. researchgate.net A variation of this reaction is the Doebner modification, which uses pyridine (B92270) as a solvent and involves a nucleophile containing a carboxylic acid, often leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

| Reactant | Catalyst | Product Type |

| Aromatic Aldehyde | Weak base (e.g., piperidine) | α,β-Unsaturated ketone (chalcone-like) |

| Ketone | Base or Lewis acid | Substituted α,β-unsaturated ketone |

| Malonic Acid (with Pyridine) | Pyridine | α,β-Unsaturated carboxylic acid (after decarboxylation) |

Rearrangement Reactions Involving the Isochroman-1,3-dione Skeleton

Skeletal rearrangements are powerful transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. nih.gov In heterocyclic systems, these rearrangements can be triggered by various stimuli, including light, heat, or chemical reagents, leading to significant changes in the ring structure.

For heteroaryl systems, visible-light-promoted methods can induce skeletal rearrangements under mild conditions. mdpi.com For example, certain photochemical reactions can proceed through a cascade of cycloaddition and retro-cycloaddition steps, resulting in the formation of complex fused tricyclic systems and dearomatization of a heterocyclic ring. mdpi.com While specific studies on the rearrangement of the 4-Acetyl-6-methoxyisochroman-1,3-dione skeleton are not prevalent, the inherent strain and reactivity of the cyclic anhydride motif suggest its potential to undergo transformations such as ring contraction, expansion, or other isomerization pathways under appropriate energetic conditions. Cationic rearrangement reactions, initiated by the interaction of a Lewis acid or a protic acid with a functional group, are another established method for inducing skeletal reorganizations in complex molecules. nih.gov

Derivatization Strategies and Analogue Generation

The derivatization of the 4-Acetyl-6-methoxyisochroman-1,3-dione scaffold allows for the generation of a library of analogues with diverse structures and properties. These strategies leverage the inherent reactivity of the anhydride and acetyl functionalities.

Formation of Fused Heterocyclic Systems from Isochroman-1,3-diones

The isochroman-1,3-dione moiety is an excellent building block for the synthesis of fused heterocyclic systems. Reactions with binucleophiles are a common and effective strategy. For example, reacting the compound with a molecule containing two nucleophilic sites, such as o-phenylenediamine or hydrazine, can lead to a sequence of ring-opening followed by an intramolecular cyclization, resulting in the formation of a new heterocyclic ring fused to the original isoquinoline core. This approach has been used to synthesize a wide array of N-rich fused heterocyclic compounds, including benzodiazepines, quinoxalinones, and pyridazinones. researchgate.net The specific nature of the fused system is determined by the type of binucleophile used in the reaction.

| Binucleophile | Resulting Fused Ring System |

| o-Phenylenediamine | Benzodiazepine derivative |

| Hydrazine / Substituted Hydrazines | Pyridazinone derivative |

| Guanidine | Pyrimidine (B1678525) derivative |

| Thiourea | Thiazine derivative |

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control during the synthesis and derivatization of complex molecules is a central goal in modern organic chemistry. For a molecule like 4-Acetyl-6-methoxyisochroman-1,3-dione, the introduction of new stereocenters can occur during addition reactions to the acetyl group or to any α,β-unsaturated derivatives formed via Knoevenagel condensation.

While the principles of stereocontrol are well-established, their application to specific systems often requires empirical investigation. Strategies to control stereochemistry include the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection where an existing stereocenter directs the stereochemical outcome of a subsequent reaction. In some advanced molecular systems, dynamic sp³-carbon stereochemistry can be controlled, where the configuration of a stereocenter can be influenced or even inverted by external reagents or through structural modifications. researchgate.netresearchgate.net Applying these principles to the derivatization of the isochroman-1,3-dione scaffold could allow for the synthesis of specific stereoisomers, which is often crucial for biological applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 6 Methoxyisochroman 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing granular detail about the carbon-hydrogen framework.

¹H and ¹³C NMR for Chemical Shift Assignment and Structural Confirmation

The ¹H NMR spectrum of 4-Acetyl-6-methoxyisochroman-1,3-dione provides critical information for identifying the electronic environment of protons within the molecule. The aromatic protons typically appear in the downfield region, while the methoxy (B1213986) and acetyl protons resonate at characteristic upfield shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As specific experimental data from peer-reviewed sources for 4-Acetyl-6-methoxyisochroman-1,3-dione is not publicly available, the following tables are generated based on established chemical shift principles and data from analogous structures. These are predictive values and await experimental verification.)

| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0-7.8 | m |

| CH at C4 | 4.5-5.0 | s |

| Methoxy (-OCH₃) | 3.8-4.0 | s |

| Acetyl (-COCH₃) | 2.2-2.5 | s |

| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |

| C=O (dione) | 160-170 |

| C=O (acetyl) | 195-205 |

| Aromatic C-O | 155-165 |

| Aromatic C | 110-140 |

| C4 | 50-60 |

| Methoxy (-OCH₃) | 55-60 |

| Acetyl (-CH₃) | 25-35 |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

To assemble the complete molecular puzzle, two-dimensional NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals observed in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments, such as connecting the acetyl group and methoxy group to the isochroman (B46142) core.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons, which helps to delineate the spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry and three-dimensional arrangement of the molecule by identifying protons that are close to each other in space, rather than through bonds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups. The anhydride-like dione (B5365651) functionality would likely exhibit two distinct C=O stretching frequencies, while the ketone of the acetyl group would present another strong band. The C-O stretching of the methoxy group and the aromatic C=C bonds would also be identifiable.

Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (anhydride) | 1850-1800 and 1780-1740 | Strong |

| C=O (ketone) | 1725-1705 | Strong |

| Aromatic C=C | 1600-1450 | Medium-Weak |

| C-O Stretch | 1300-1000 | Strong |

The UV-Vis spectrum , by measuring electronic transitions, offers insight into the conjugated systems within the molecule. The aromatic ring and carbonyl groups constitute the primary chromophores, and their conjugation is expected to result in characteristic absorption maxima (λmax) in the UV region.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While spectroscopic methods provide a detailed picture of the molecule's connectivity and conformation in solution, X-ray crystallography offers the definitive, unambiguous solid-state structure. This technique would precisely determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C4 position. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. Although a crystal structure for this specific compound is not publicly available, it remains the gold standard for absolute structural confirmation.

Biological Activities and Mechanistic Investigations of 4 Acetyl 6 Methoxyisochroman 1,3 Dione and Its Analogues

General Overview of Isochroman-1,3-dione Bioactivity

The isochroman (B46142) scaffold is a recognized heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of therapeutic applications. nih.gov Compounds based on the isochroman structure have been investigated for various pharmacological activities, including effects on the central nervous system (CNS), as well as antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. nih.gov The versatility of the isochroman core allows for synthetic modifications that lead to a diverse range of biological effects, making it a privileged structure in drug discovery. nih.gov While specific bioactivity data for 4-Acetyl-6-methoxyisochroman-1,3-dione is not extensively detailed in publicly available research, the broader class of isochroman derivatives has shown significant potential across multiple therapeutic areas. nih.gov

Enzyme Inhibition Studies

Analogues of 4-Acetyl-6-methoxyisochroman-1,3-dione, specifically those containing an isochroman-4-one (B1313559) scaffold, have been identified as potent inhibitors of acetylcholinesterase (AChE). AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for conditions such as Alzheimer's disease.

Research into a series of novel isochroman-4-one derivatives has demonstrated their significant anti-AChE activity. For instance, certain (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide compounds have exhibited potent inhibitory activities against AChE, with some showing greater potency than the standard drug, donepezil. Molecular modeling and kinetic studies of these analogues have revealed a dual-binding mechanism. These compounds are capable of interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual inhibition is a highly sought-after characteristic for next-generation Alzheimer's disease therapeutics, as the PAS is implicated in the aggregation of amyloid-β plaques, a hallmark of the disease.

The following table summarizes the acetylcholinesterase inhibitory activity of selected isochroman-4-one analogues.

| Compound ID | Description | IC₅₀ (nM) against AChE |

| 10a | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | 1.61 |

| Donepezil | Positive Control | 12.06 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Based on available scientific literature, there is limited specific research on the topoisomerase inhibitory activity of 4-Acetyl-6-methoxyisochroman-1,3-dione and its direct analogues. Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. mdpi.com While various heterocyclic compounds have been investigated as topoisomerase inhibitors, the isochroman-1,3-dione scaffold has not been a primary focus in this area of research to date.

Similar to topoisomerase inhibition, there is a lack of specific studies investigating 4-Acetyl-6-methoxyisochroman-1,3-dione and its analogues as inhibitors of bacterial DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for bacterial survival and are the targets of quinolone antibiotics. uni-tuebingen.demdpi.com Current research on novel inhibitors for these enzymes is focused on other chemical scaffolds. uni-tuebingen.demdpi.comnih.gov

Modulatory Effects on Cellular Pathways

The anti-inflammatory properties of isochroman derivatives have been linked to their ability to modulate key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

Studies on dihydroxyisochroman derivatives have shown that these compounds can suppress the production of pro-inflammatory mediators. The mechanism behind this suppression is attributed to the inhibition of the NF-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. researchgate.net By inhibiting these pathways, the isochroman derivatives effectively reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). researchgate.net

Interestingly, a structurally related synthetic compound, 4-acetyl-3-methyl-6-(3,4,5-trimethoxyphenyl)pyrano[3,4-c]pyran-1,8-dione, was found to ameliorate ovalbumin-induced asthma. nih.gov While this compound did not inhibit the nuclear translocation of NF-κB, it did suppress the phosphorylation of signal transducers and activators of transcription 6 (STAT6), another important pathway in inflammatory and immune responses. nih.gov This suggests that even within structurally similar compounds, the precise anti-inflammatory mechanism can vary.

The table below outlines the observed anti-inflammatory effects and mechanistic details of isochroman and related derivatives.

| Compound Class | Model | Key Findings |

| Dihydroxyisochroman derivatives | LPS-stimulated RAW264.7 and BV2 cells | Suppressed production of PGE2, NO, COX-2, and iNOS. Decreased mRNA expression of IL-1β and IL-6 via suppression of NF-κB and JNK MAPK pathways. researchgate.net |

| 4-acetyl-3-methyl-6-(3,4,5-trimethoxyphenyl) pyrano[3,4-c]pyran-1,8-dione | Ovalbumin-induced asthma model | Reduced CCL11 secretion. Did not inhibit NF-κB translocation but suppressed STAT6 phosphorylation. nih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Research into the antioxidant potential of 4-acyl isochroman-1,3-dione analogues has revealed a significant structure-activity relationship linked to the nature of the acyl substituent. The antioxidant capabilities of these compounds are enhanced by the presence of electron-withdrawing groups on the acyl moiety. isca.me This activity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. isca.me

The proposed mechanism for the antioxidant activity of these compounds involves the enolic proton of the 1,3-dione system, which can participate in oxido-reduction reactions, thereby neutralizing free radicals. isca.me The presence of electron-attracting substituents on the acyl group facilitates this process. For instance, analogues like 4-p-cyanobenzoyl-isochroman-1,3-dione and 4-p-nitrobenzoyl-isochroman-1,3-dione have demonstrated notable reducing power and ability to scavenge DPPH free radicals. isca.meisca.me In contrast, compounds with electron-donating or less-electron-withdrawing groups, such as methyl, ethyl, or methoxybenzoyl substituents, show no significant antioxidant activity. isca.me

The mechanism of free radical scavenging by compounds containing a 1,3-dicarbonyl moiety is often attributed to hydrogen atom transfer (HAT) from the active α-methylene group situated between the two carbonyls. mdpi.com The keto-enol tautomerism is crucial, with the enol form being particularly important for antioxidant action. mdpi.com Theoretical studies using Density Functional Theory (DFT) help elucidate the specific mechanisms, which can include hydrogen atom transfer (HAT), proton loss (PL), and electron transfer (ET) reactions, depending on the molecular environment. researchgate.netmdpi.com

| Compound (Acyl Substituent) | DPPH Scavenging Activity (IC₅₀ in µg/mL) | Reducing Power (mmol Ascorbic Acid Equivalent/g) |

|---|---|---|

| p-Cyanobenzoyl | 9.00 | 1.85 |

| p-Nitrobenzoyl | 10.25 | 1.95 |

| Benzoyl | > 25 | 0.00 |

| p-Fluorobenzoyl | > 25 | 0.00 |

| p-Methoxybenzoyl | > 25 | 0.00 |

| Acetyl | > 25 | 0.00 |

| Ethyl | > 25 | 0.00 |

Data sourced from Djandé et al. (2011). isca.me

Antimicrobial Spectrum and Modes of Action

While specific data on 4-acetyl-6-methoxyisochroman-1,3-dione is limited, studies on structurally related isoindole-1,3-dione (phthalimide) derivatives provide insight into the potential antimicrobial activities of this class of compounds.

Antibacterial Activity

Numerous isoindole-1,3-dione derivatives have been synthesized and evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.netresearchgate.netnih.gov These compounds have shown promising activity, in some cases comparable to standard antibiotics like Ciprofloxacin. derpharmachemica.com For example, certain novel isoindole-1,3-dione derivatives incorporating pyrazoline, isoxazoline, and pyrimidine (B1678525) heterocycles have demonstrated potent antibacterial effects. derpharmachemica.com The antibacterial activity is influenced by the nature of the substituents on the core phthalimide (B116566) structure.

| Bacterial Strain | Compound A (MIC in µg/mL) | Compound B (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | 12.5 | 3.125 |

| Bacillus subtilis | 12.5 | 25 | 3.125 |

| Escherichia coli | 12.5 | 25 | 6.25 |

| Pseudomonas aeruginosa | 25 | 50 | 12.5 |

Note: Compound A and B represent different novel isoindole-1,3-dione derivatives from the cited literature. Data is illustrative based on findings in studies such as Hassan, S. Y. (2015). derpharmachemica.com

Antifungal Activity

Analogous to antibacterial studies, the antifungal potential of this chemical family has been explored through derivatives of isoindole-1,3-dione. These compounds have been tested against various fungal isolates, with some exhibiting significant activity when compared to reference drugs like Ketoconazole. derpharmachemica.com The structural modifications, including the incorporation of different heterocyclic moieties, play a crucial role in determining the antifungal efficacy.

| Fungal Strain | Compound C (MIC in µg/mL) | Compound D (MIC in µg/mL) | Ketoconazole (MIC in µg/mL) |

|---|---|---|---|

| Aspergillus fumigatus | 12.5 | 25 | 6.25 |

| Candida albicans | 25 | 50 | 12.5 |

Note: Compound C and D represent different novel isoindole-1,3-dione derivatives from the cited literature. Data is illustrative based on findings in studies such as Hassan, S. Y. (2015). derpharmachemica.com

Antiprotozoal and Antimalarial Activity

The isochroman scaffold and its analogues have been investigated for activity against various protozoan parasites, including those responsible for malaria. While direct studies on 4-acetyl-6-methoxyisochroman-1,3-dione are not widely available, research on related phthalimide (isoindole-1,3-dione) analogues has identified promising antiplasmodial activity. nih.gov These compounds have been evaluated against chloroquine-resistant strains of Plasmodium falciparum. nih.gov The mechanism of action is thought to be multifactorial, potentially involving the inhibition of merozoite invasion into red blood cells. nih.gov For instance, phosphonium-phthalimide conjugates have shown significant antiplasmodial efficacy, with activity attributed to the mitochondrion-acting nature of the phosphonium (B103445) moiety. nih.gov

| Compound | IC₅₀ (nM) |

|---|---|

| (10-(1,3-dioxoisoindolin-2-yl)decyl)tris(4-methoxyphenyl)phosphonium | 134 |

| Analogue 31 | 3800 |

| Analogue 41 | 1100 |

| Chloroquine | 66.9 |

Data sourced from Kumar, V. et al. (2021). nih.gov

Antineoplastic and Antiproliferative Effects

Derivatives of the structurally related isoindole-1,3-dione have been a significant focus of anticancer drug development, most notably leading to immunomodulatory drugs like thalidomide (B1683933) and its analogues (pomalidomide, lenalidomide). mdpi.com These compounds exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines, including those of blood, breast, and liver cancers. mdpi.comresearchgate.net

The antitumor activity is highly dependent on the substitutions on the isoindole-1,3-dione core. For example, linking pomalidomide (B1683931) with diphenyl urea (B33335) moieties has produced novel derivatives with enhanced cell growth inhibition activity in human breast cancer (MCF-7) and hepatocellular carcinoma (Huh7) cells. mdpi.com Similarly, other N-substituted isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against blood cancer cell lines like Raji and K562. researchgate.net

| Compound | MCF-7 IC₅₀ (µM) | Huh7 IC₅₀ (µM) |

|---|---|---|

| Compound 5c | 26.93 | >40 |

| Compound 5d | 20.20 | >40 |

| Pomalidomide (Control) | >200 | >200 |

Data sourced from Zhao, Y. et al. (2022). mdpi.com

Mechanisms of Action in Cancer Cell Lines

The mechanisms underlying the antineoplastic effects of isoindole-1,3-dione analogues are multifaceted. A primary mode of action for many of these derivatives is the induction of apoptosis (programmed cell death) and necrosis in cancer cells. researchgate.net Flow cytometry analysis has confirmed that compounds such as 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione induce both early and late-stage apoptosis in Raji lymphoma cells. researchgate.net

Furthermore, some novel pomalidomide-urea derivatives have been shown to exert their antitumor effects by increasing the intracellular levels of reactive oxygen species (ROS). mdpi.com This elevation in ROS leads to oxidative stress and subsequent DNA damage, which in turn triggers apoptosis and cell death. mdpi.com The antiproliferative effects of certain isoflavone (B191592) derivatives, which share some structural similarities, have been linked to interactions with estrogen receptors, suggesting that hormonal pathways can also be a target. nih.gov For some 1,3-dione derivatives, the mechanism involves inducing apoptosis through the elevation of ROS production, leading to the activation of caspase-9, a key enzyme in the apoptotic cascade. rsc.org

Neuroprotective Investigations

Direct experimental investigations into the neuroprotective effects of 4-Acetyl-6-methoxyisochroman-1,3-dione and its close analogues are limited in the current scientific literature. However, the potential for neuroprotection can be inferred from related biological activities, primarily their antioxidant capabilities. The enolic proton of 4-acyl isochroman-1,3-diones is thought to be capable of interfering with oxidation-reduction reactions, suggesting a potential for these compounds to act as antioxidants. isca.me

A study focusing on the antioxidant potentialities of a series of 4-acyl isochroman-1,3-diones revealed that their ability to scavenge free radicals is highly dependent on the nature of the acyl substituent. isca.me This antioxidant activity is a crucial mechanism for protecting neuronal cells from oxidative damage, which is implicated in a variety of neurodegenerative conditions. While these findings provide a basis for potential neuroprotective effects, further specific in vitro and in vivo studies using neuronal cell lines and animal models of neurodegeneration are necessary to conclusively establish the neuroprotective profile of 4-Acetyl-6-methoxyisochroman-1,3-dione and its analogues.

Structure-Activity Relationship (SAR) Analysis of 4-Acetyl-6-methoxyisochroman-1,3-dione Derivatives

The structure-activity relationship (SAR) analysis of 4-acyl isochroman-1,3-dione derivatives has been primarily elucidated through studies of their antioxidant properties. These studies indicate a strong correlation between the electronic character of the substituent on the acyl group and the antioxidant activity of the compound. isca.me

Key findings from the SAR analysis are as follows:

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the acyl substituent significantly enhances the antioxidant activity. For instance, derivatives with p-cyanobenzoyl and p-nitrobenzoyl groups have demonstrated notable reducing power and the ability to scavenge the DPPH• free radical. isca.me

Electron-Donating and Neutral Groups: Conversely, compounds with substituents that are electron-donating or have a less pronounced electron-withdrawing character, such as methyl, ethyl, benzoyl, p-fluorobenzoyl, and p-methoxybenzoyl, did not exhibit significant antioxidant activity in the assays conducted. isca.me

The following data tables summarize the reported antioxidant activities of various 4-acyl isochroman-1,3-dione derivatives, providing a clear illustration of the structure-activity relationships.

Table 1: DPPH• Radical Scavenging Activity of 4-Acyl isochroman-1,3-dione Derivatives isca.me

| Compound | Substituent (R) | IC50 (µg/ml) |

|---|---|---|

| 1 | Methyl | Not Significant |

| 2 | Ethyl | Not Significant |

| 3 | Benzoyl | Not Significant |

| 4 | p-Fluorobenzoyl | Not Significant |

| 5 | p-Methoxybenzoyl | Not Significant |

| 6 | p-Cyanobenzoyl | 9.00 |

| 7 | p-Nitrobenzoyl | Not Significant |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of 4-Acyl isochroman-1,3-dione Derivatives isca.me

| Compound | Substituent (R) | Reducing Power (mmole AAE/g) |

|---|---|---|

| 1 | Methyl | Not Significant |

| 2 | Ethyl | Not Significant |

| 3 | Benzoyl | Not Significant |

| 4 | p-Fluorobenzoyl | Not Significant |

| 5 | p-Methoxybenzoyl | Not Significant |

| 6 | p-Cyanobenzoyl | Not Significant |

| 7 | p-Nitrobenzoyl | 1.95 |

These findings underscore the importance of the electronic nature of the acyl substituent in modulating the antioxidant activity of 4-acyl isochroman-1,3-diones, providing a rational basis for the design of new derivatives with potentially enhanced neuroprotective properties.

Future Research Directions and Outlook in Isochroman 1,3 Dione Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to exploring the potential of 4-Acetyl-6-methoxyisochroman-1,3-dione. Future research could focus on creating innovative methodologies that allow for the controlled synthesis of this compound and its analogues. A key area of investigation would be the development of stereoselective synthesis techniques, which are crucial for producing enantiomerically pure compounds, often a prerequisite for specific biological applications.

Table 1: Potential Synthetic Strategies for Isochroman-1,3-dione Derivatives

| Synthetic Approach | Description | Potential Advantages |

| Novel Catalytic Systems | Employing new transition metal or organocatalysts to construct the isochroman-1,3-dione core. | High efficiency, selectivity, and potential for asymmetric synthesis. |

| Flow Chemistry | Utilizing continuous flow reactors for synthesis. | Improved reaction control, scalability, and safety. |

| Biocatalysis | Using enzymes to catalyze key synthetic steps. | High stereoselectivity and environmentally friendly conditions. |

| Combinatorial Synthesis | High-throughput synthesis of a library of related compounds. | Rapid generation of diverse molecules for screening purposes. |

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involving the isochroman-1,3-dione core is essential for optimizing existing synthetic methods and discovering new chemical transformations. Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the pathways of key reactions.

For instance, investigating the reactivity of the dione (B5365651) functionality and the influence of the acetyl and methoxy (B1213986) substituents on the electronic properties and reactivity of the molecule would be of significant interest. Mechanistic insights into reactions such as nucleophilic acyl substitution, cycloadditions, and rearrangements would provide a predictive framework for the chemical behavior of 4-Acetyl-6-methoxyisochroman-1,3-dione. Recent studies on related isochromanone systems have successfully employed mechanistic investigations to understand and optimize complex reactions like the Diels-Alder cycloaddition. acs.org

Deeper Elucidation of Biological Action Mechanisms

Given that isochroman (B46142) derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, a primary focus of future research will be to investigate the bioactivity of 4-Acetyl-6-methoxyisochroman-1,3-dione. researchgate.net Initial in vitro screening against a panel of biological targets, such as enzymes and receptors, could reveal potential therapeutic applications.

Should any significant biological activity be identified, subsequent research should aim to elucidate the underlying mechanism of action. This would involve a variety of molecular and cellular biology techniques, including target identification and validation, analysis of signaling pathways, and studies on gene and protein expression. Understanding how 4-Acetyl-6-methoxyisochroman-1,3-dione interacts with biological systems at a molecular level is crucial for its potential development as a therapeutic agent.

Table 2: Hypothetical Biological Screening Cascade for 4-Acetyl-6-methoxyisochroman-1,3-dione

| Screening Phase | Objective | Potential Assays |

| Primary Screening | Identify initial biological activities. | Cell viability assays, enzyme inhibition assays, receptor binding assays. |

| Secondary Screening | Confirm and characterize the initial hits. | Dose-response studies, selectivity profiling against related targets. |

| Mechanism of Action Studies | Elucidate the molecular mechanism. | Western blotting, qPCR, proteomics, cellular imaging. |

| In Vivo Studies | Evaluate efficacy and safety in animal models. | Disease-specific animal models. |

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. In the context of 4-Acetyl-6-methoxyisochroman-1,3-dione, computational modeling can be employed to predict its physicochemical properties, conformational preferences, and reactivity. Quantum mechanical calculations can provide insights into the electronic structure and reaction mechanisms, guiding the design of new synthetic routes and experiments.

Molecular docking and dynamics simulations can be utilized to predict the binding modes of 4-Acetyl-6-methoxyisochroman-1,3-dione with various biological targets, thereby prioritizing experimental screening efforts. This integrated approach, where computational predictions are validated by experimental results, can significantly streamline the research and development process.

Design and Synthesis of Advanced Isochroman-1,3-dione Derived Chemical Probes

Chemical probes are indispensable tools for studying biological processes. Based on the isochroman-1,3-dione scaffold, novel chemical probes can be designed and synthesized to investigate specific biological questions. For instance, if 4-Acetyl-6-methoxyisochroman-1,3-dione is found to interact with a particular protein, fluorescently labeled or biotinylated derivatives could be synthesized to visualize and isolate the protein target.

The development of photoaffinity probes would enable the covalent labeling of biological targets, facilitating their identification. The design of such probes requires a careful balance between maintaining the biological activity of the parent compound and incorporating the necessary reporter tags. The synthesis and application of these advanced chemical probes would provide invaluable insights into the biological functions associated with the isochroman-1,3-dione scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetyl-6-methoxyisochroman-1,3-dione, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via functionalization of the isochroman-1,3-dione core. A two-step approach is common:

Core Synthesis : Start with homophthalic anhydride derivatives. For example, cycloaddition reactions using chalcone imines and homophthalic anhydrides under mild acidic conditions (e.g., acetic acid) yield substituted isochroman-1,3-diones .

Functionalization : Introduce acetyl and methoxy groups via Friedel-Crafts acylation (using acetyl chloride and AlCl₃) and methoxylation (using methoxide nucleophiles). Control temperature (0–5°C) to minimize side reactions.

- Optimization : Yields improve with anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization (ethanol/water mixtures) .

Q. How can researchers characterize the purity and structural integrity of 4-Acetyl-6-methoxyisochroman-1,3-dione?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., acetyl [δ ~2.6 ppm, singlet] and methoxy [δ ~3.8 ppm, singlet] protons in ¹H NMR; carbonyl carbons [δ ~170–180 ppm] in ¹³C NMR).

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z for C₁₂H₁₀O₅: calc. 234.18).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (as demonstrated for analogous isochroman-diones in ).

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during the acetylation of 6-methoxyisochroman-1,3-dione?

- Mechanistic Analysis : Acetylation at the 4-position competes with para-substitution due to electron-donating methoxy groups.

- Electrophilic Aromatic Substitution (EAS) : The methoxy group activates the aromatic ring at ortho/para positions. Steric hindrance from the isochroman ring favors acetylation at the less hindered 4-position.

- Experimental Validation : Use DFT calculations to map electron density and compare with experimental yields under varying conditions (e.g., Lewis acids, solvents). Monitor byproducts (e.g., diacetylated derivatives) via HPLC .

Q. How do structural modifications (e.g., acetyl vs. nitro groups) impact the biological activity of isochroman-1,3-dione derivatives?

- Comparative Study :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion. The acetyl group may enhance lipophilicity, improving membrane penetration compared to nitro derivatives (e.g., 7-Nitroisochroman-1,3-dione in ).

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA. Acetyl groups mimic aspirin’s acetylated serine residue, potentially enhancing activity .

- Data Interpretation : Correlate logP values (calculated via HPLC retention times) with bioactivity to establish structure-activity relationships (SARs).

Q. What strategies resolve contradictions in spectral data for 4-Acetyl-6-methoxyisochroman-1,3-dione across different studies?

- Troubleshooting :

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent systems for cross-study comparisons.

- Impurity Identification : Use 2D NMR (COSY, HSQC) to detect trace byproducts (e.g., unreacted starting materials) that skew integration values.

- Collaborative Validation : Cross-reference with high-resolution MS and single-crystal XRD data from repositories like CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.